An In-depth Technical Guide to 4-Chloro-6-nitroquinoline: Chemical Properties and Structure
An In-depth Technical Guide to 4-Chloro-6-nitroquinoline: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4-Chloro-6-nitroquinoline. This compound is a key intermediate in medicinal chemistry, recognized for its role as a dopamine receptor antagonist with high affinity and selectivity for the 5-HT6 receptor.[1] Its potential applications in the study of neurodegenerative diseases such as Parkinson's and depression underscore the importance of a thorough understanding of its physicochemical characteristics and biological activity.[1] This document consolidates available data on its properties, provides a detailed, generalized experimental protocol for its synthesis, and visualizes key logical and biological pathways to facilitate further research and development.
Chemical Properties and Structure
4-Chloro-6-nitroquinoline is a substituted quinoline with the molecular formula C₉H₅ClN₂O₂.[1] The presence of a chloro group at the 4-position and a nitro group at the 6-position significantly influences its reactivity and biological profile.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Chloro-6-nitroquinoline is presented in Table 1. It is important to note that while some data is available from commercial suppliers and databases, specific experimental values for properties such as melting and boiling points are not readily found in the public domain. Therefore, some values are predicted based on the analysis of structurally similar compounds.
| Property | Value | Source |
| Molecular Formula | C₉H₅ClN₂O₂ | [1] |
| Molecular Weight | 208.60 g/mol | [1] |
| CAS Number | 13675-94-0 | [1][2] |
| IUPAC Name | 4-chloro-6-nitroquinoline | [2] |
| Purity | ≥ 95% | [2] |
| Melting Point | Not available (predicted to be in the range of 150-160 °C based on related compounds) | |
| Boiling Point | Not available (predicted to be > 350 °C) | |
| Solubility | Poorly soluble in water; soluble in organic solvents such as DMSO and DMF.[3] | |
| Appearance | Pale yellow to yellow solid (predicted) | |
| XlogP (predicted) | 2.6 |
Structural Information
The structure of 4-Chloro-6-nitroquinoline is characterized by a quinoline core, which is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring.
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SMILES: C1=CC2=NC=CC(=C2C=C1--INVALID-LINK--[O-])Cl[1]
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InChI: InChI=1S/C9H5ClN2O2/c10-8-3-4-11-9-2-1-6(12(13)14)5-7(8)9/h1-5H[2]
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InChIKey: FLKFKUSJAFUYDU-UHFFFAOYSA-N[2]
Spectroscopic Data
Detailed experimental spectroscopic data for 4-Chloro-6-nitroquinoline is not widely available. The following tables provide predicted spectral characteristics based on the analysis of its structure and data from analogous compounds. These predictions are intended to guide researchers in the analysis of experimentally obtained spectra.
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Predicted Coupling Constants (J, Hz) |
| 8.9 - 9.1 | d | H-2 | J = 4.5 - 5.0 |
| 7.5 - 7.7 | d | H-3 | J = 4.5 - 5.0 |
| 8.2 - 8.4 | d | H-5 | J = 9.0 - 9.5 |
| 8.5 - 8.7 | dd | H-7 | J = 9.0 - 9.5, 2.0 - 2.5 |
| 9.2 - 9.4 | d | H-8 | J = 2.0 - 2.5 |
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 150 - 152 | C-2 |
| 122 - 124 | C-3 |
| 142 - 144 | C-4 |
| 128 - 130 | C-4a |
| 124 - 126 | C-5 |
| 145 - 147 | C-6 |
| 120 - 122 | C-7 |
| 132 - 134 | C-8 |
| 148 - 150 | C-8a |
Table 4: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1600 - 1580 | Medium | Aromatic C=C stretch |
| 1520 - 1475 | Strong | Asymmetric NO₂ stretch |
| 1350 - 1300 | Strong | Symmetric NO₂ stretch |
| 850 - 800 | Strong | C-Cl stretch |
Table 5: Predicted Mass Spectrometry Fragmentation
| m/z | Interpretation |
| 208/210 | [M]⁺, Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern) |
| 178/180 | [M-NO]⁺ |
| 162 | [M-NO₂]⁺ |
| 127 | [M-NO₂-Cl]⁺ |
Experimental Protocols
Generalized Synthesis of 4-Chloro-6-nitroquinoline
The synthesis of 4-Chloro-6-nitroquinoline can be achieved through a multi-step process starting from a suitable aniline derivative. A common and effective strategy involves the cyclization to form the quinoline core, followed by nitration and chlorination. The following is a generalized protocol based on established synthetic methodologies for similar quinoline derivatives.
Caption: Proposed signaling pathway for 5-HT6 receptor antagonism.
The antagonism of the 5-HT6 receptor by compounds such as 4-Chloro-6-nitroquinoline is thought to prevent the Gαs-mediated activation of adenylate cyclase, leading to reduced production of cyclic AMP (cAMP) and subsequent decreased activation of Protein Kinase A (PKA). [4]Additionally, the 5-HT6 receptor has been shown to signal through non-canonical pathways, including the activation of the tyrosine kinase Fyn, which in turn can activate the ERK1/2 pathway. [5]By blocking the 5-HT6 receptor, 4-Chloro-6-nitroquinoline would inhibit these downstream signaling events, ultimately leading to an increase in dopamine release, which is a key therapeutic target for various neurological disorders. [1][6]
Conclusion
4-Chloro-6-nitroquinoline is a valuable chemical entity with significant potential in drug discovery, particularly in the development of therapeutics for neurological and psychiatric conditions. While a comprehensive experimental dataset for its physicochemical properties is not yet fully available in the public domain, this guide provides a robust framework based on existing data and predictive methodologies. The detailed, generalized synthesis protocol and the elucidation of its role in the 5-HT6 receptor signaling pathway offer a solid foundation for researchers to further explore the therapeutic applications of this and related compounds. Future work should focus on obtaining precise experimental data to validate and expand upon the information presented herein.
References
- 1. bfh.ch [bfh.ch]
- 2. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
